エトリコキシブ不純物12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etoricoxib Impurity 12 is a chemical compound related to Etoricoxib, a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). Etoricoxib is commonly used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. Impurities like Etoricoxib Impurity 12 are often studied to ensure the purity and efficacy of the pharmaceutical product .
科学的研究の応用
Etoricoxib Impurity 12 has several scientific research applications, including:
Pharmaceutical Research: Used in the development and validation of analytical methods for quality control of Etoricoxib.
Toxicological Studies: Helps in assessing the safety and potential genotoxicity of pharmaceutical products.
Chemical Synthesis: Serves as a reference standard in the synthesis of related compounds.
作用機序
Target of Action
Etoricoxib Impurity 12, also known as 6-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine, primarily targets the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are associated with pain and inflammation .
Mode of Action
This compound acts as a selective inhibitor of COX-2 . It selectively inhibits the isoform 2 of the cyclooxygenase enzyme (COX-2), thereby preventing the production of prostaglandins (PGs) from arachidonic acid . This selective inhibition of COX-2 leads to a reduction in the generation of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by Etoricoxib Impurity 12 is the arachidonic acid pathway. By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the levels of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
Etoricoxib is well absorbed when given orally, with the maximum plasma drug concentration occurring approximately 1 hour after administration . It is extensively protein-bound, primarily to plasma albumin . The elimination half-life is approximately 20 hours in healthy subjects, enabling once-daily dosing . Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme and is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and feces .
Result of Action
The molecular and cellular effects of Etoricoxib’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, which are key mediators of inflammation and pain, Etoricoxib helps to alleviate these symptoms .
Action Environment
The action, efficacy, and stability of Etoricoxib can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme could potentially affect the metabolism and efficacy of Etoricoxib . Additionally, the compound’s action may be affected by the patient’s renal and hepatic function, as these organs play a key role in the metabolism and excretion of the drug .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Etoricoxib Impurity 12 involves several synthetic steps. One common method includes the use of substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom . The process typically involves the following steps:
Formation of Intermediate Salts: The β-chlorovinaniidinium salts are prepared using organic solvents such as dimethylformamide (DMF), methanol, ethanol, or their mixtures with water.
Purification: The intermediate salts are purified using various techniques, including recrystallization and chromatography.
Final Synthesis: The purified intermediates are then subjected to further chemical reactions to obtain Etoricoxib Impurity 12.
Industrial Production Methods: Industrial production of Etoricoxib Impurity 12 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: Etoricoxib Impurity 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
類似化合物との比較
Etoricoxib Impurity 1: Another impurity related to Etoricoxib with a different molecular structure.
Etoricoxib Impurity 10: A structurally similar compound with distinct chemical properties.
Etoricoxib Impurity 16: Shares some structural features with Etoricoxib Impurity 12 but differs in its reactivity and applications.
Uniqueness: Etoricoxib Impurity 12 is unique due to its specific molecular structure and the particular synthetic routes used for its preparation. Its distinct chemical properties make it valuable in various analytical and research applications .
特性
IUPAC Name |
6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-3-4-15(11-23-13)20-19(10-16-9-17(22)12-24-21(16)25-20)14-5-7-18(8-6-14)28(2,26)27/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVNADBESBBLJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=NC=C(C=C3C=C2C4=CC=C(C=C4)S(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。